molecular formula C5H5F3IN3 B11741851 3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine

3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine

Cat. No.: B11741851
M. Wt: 291.01 g/mol
InChI Key: KGDPDECPYVELOA-UHFFFAOYSA-N
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Description

3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C5H4F3IN2 It is a pyrazole derivative, characterized by the presence of iodine and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective iodination at the desired position on the pyrazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl or alkyne-linked products.

Scientific Research Applications

3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is unique due to its specific combination of iodine and trifluoroethyl groups on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C5H5F3IN3

Molecular Weight

291.01 g/mol

IUPAC Name

5-iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-amine

InChI

InChI=1S/C5H5F3IN3/c6-5(7,8)2-12-4(10)1-3(9)11-12/h1H,2,10H2

InChI Key

KGDPDECPYVELOA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1I)CC(F)(F)F)N

Origin of Product

United States

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